Structural Differentiation from the 2,4-Regioisomer (CAS 2640843-81-6): Positional Substitution Determines Predicted Pharmacophore Geometry
The target compound (CAS 2640845-96-9) bears the N,N-dimethylamino group at the pyrimidine 4-position and the 4-(3-phenylpropyl)piperazine at the 2-position. Its closest cataloged regioisomer, N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine (CAS 2640843-81-6), reverses these substitution positions. In the broader piperazinyl-pyrimidine patent literature (US 9,493,453), isomeric compounds with pyrimidine N,N-dimethylamino at the 4-position versus the 2-position consistently display divergent CCR4 binding profiles, with exemplar compounds showing >10-fold differences in functional antagonism depending on substitution orientation [1]. Although neither regioisomer has been individually profiled in published assays, class-level evidence indicates that regioisomeric substitution at the pyrimidine core is a critical determinant of target engagement and cannot be assumed interchangeable [1][2]. The presence of the 3-phenylpropyl chain on the piperazine further distinguishes the target from simpler benzyl- or phenyl-piperazine analogs, introducing altered lipophilicity (predicted cLogP ~3.5-4.0) that would influence membrane permeability and CNS penetration potential .
| Evidence Dimension | Regioisomeric substitution pattern (pyrimidine 2,4-positions) |
|---|---|
| Target Compound Data | N,N-dimethylamino at pyrimidine 4-position; 4-(3-phenylpropyl)piperazine at pyrimidine 2-position; C₁₉H₂₇N₅; MW 325.5 g/mol; InChI Key: WIPFLJMTILKRBD-UHFFFAOYSA-N |
| Comparator Or Baseline | CAS 2640843-81-6: N,N-dimethylamino at pyrimidine 2-position; 4-(3-phenylpropyl)piperazine at pyrimidine 4-position; C₁₉H₂₇N₅; MW 325.5 g/mol; InChI Key: JWLIFWYDUJHNGF-UHFFFAOYSA-N |
| Quantified Difference | No direct comparative biological data available for either regioisomer specifically. Class-level precedent from US 9,493,453 indicates regioisomeric substitution produces ≥10-fold potency differences in exemplar compounds (exact magnitude compound-dependent). |
| Conditions | Class-level inference based on CCR4 antagonist patent family (US 9,493,453) SAR trends; no assay data exists for this specific compound pair. |
Why This Matters
Procurement of the correct regioisomer is essential because reversed pyrimidine substitution is predicted to alter target-binding geometry; substituting CAS 2640843-81-6 for the target compound introduces an uncharacterized risk of target-switching or potency loss.
- [1] Li S, Wang Y, Xiao J, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. US Patent 9,493,453. Issued November 15, 2016. See SAR discussion and exemplar compound comparisons across pyrimidine substitution patterns. View Source
- [2] Hoffmann-La Roche Inc. Piperazinyl pyrimidine derivatives as H3 receptor antagonists. US Patent 7,902,184. Issued March 8, 2011. See position-dependent functional activity data for pyrimidine-substituted analogs. View Source
